molecular formula C10H9BrN2 B1371680 5-bromo-3-cyclopropyl-1H-indazole CAS No. 911305-80-1

5-bromo-3-cyclopropyl-1H-indazole

Cat. No.: B1371680
CAS No.: 911305-80-1
M. Wt: 237.1 g/mol
InChI Key: JRSSYANVUSLZAY-UHFFFAOYSA-N
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Description

5-bromo-3-cyclopropyl-1H-indazole is a chemical compound with the molecular formula C10H9BrN2 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .


Synthesis Analysis

The synthesis of this compound involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered indazole ring substituted with a bromine atom at the 5th position and a cyclopropyl group at the 3rd position . The molecular weight of this compound is 237.1 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Potential Biological Activity :

    • 5-Bromo-3-cyclopropyl-1H-indazole and its derivatives have been utilized in various chemical synthesis processes. For instance, sequential Sonogashira and Suzuki cross-coupling reactions involving 5-bromo-3-iodoindoles or indazoles have been used to create a range of functionalized indoles and indazoles, potentially acting as 5-HT receptor ligands (Witulski et al., 2005). Additionally, 7-carbo-substituted 5-bromo-3-methylindazoles have shown significant α-glucosidase inhibition and antioxidant potential, indicating potential applications in managing diabetes and oxidative stress (Mphahlele et al., 2020).
  • Catalysis and Polymerization :

    • In the field of catalysis, this compound derivatives have been investigated for their potential use in various reactions. Notably, Palladium(II) complexes bearing 3,5-bis(indazol-2-ylmethyl)toluene, which can be synthesized from reactions involving 5-bromoindazole, have shown promise as catalysts in ethylene polymerization and C-C coupling reactions (Hurtado et al., 2010).
  • Biological and Pharmacological Activities :

    • Indazoles including this compound have been explored for their biological and pharmacological properties. For instance, derivatives have been synthesized with potential antifungal activities against Candida spp. and Aspergillus spp. (Park et al., 2007). Additionally, compounds with a 5-bromo-3-methylindazole structure have shown significant antigrowth effect against the breast MCF-7 cancer cell line (Mphahlele et al., 2020).
  • Crystallography and Structural Studies :

    • Structural studies of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound related to this compound, have been conducted to better understand the molecular arrangement and interaction. Such studies can provide insights into the compound's properties and potential applications (Anuradha et al., 2014).

Safety and Hazards

5-bromo-3-cyclopropyl-1H-indazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSSYANVUSLZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=CC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670295
Record name 5-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-80-1
Record name 5-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-cyclopropyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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